N-(adamantan-2-yl)-N'-ethylguanidine hydrochloride
Description
N-(adamantan-2-yl)-N'-ethylguanidine hydrochloride is a guanidine derivative featuring a rigid adamantane backbone substituted at the 2-position and an ethyl group at the N'-position. This compound is of interest in medicinal chemistry due to adamantane's historical role in antiviral agents (e.g., rimantadine) and guanidine's prevalence in bioactive molecules.
Properties
IUPAC Name |
1-(2-adamantyl)-2-ethylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3.ClH/c1-2-15-13(14)16-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H3,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPTLZUUZTVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC1C2CC3CC(C2)CC1C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-2-yl)-N’-ethylguanidine hydrochloride typically involves the reaction of adamantan-2-ylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(adamantan-2-yl)-N’-ethylguanidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-2-yl)-N’-ethylguanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantan-2-yl-N’-ethylguanidine oxide, while reduction may produce adamantan-2-yl-N’-ethylguanidine hydride.
Scientific Research Applications
N-(adamantan-2-yl)-N’-ethylguanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders due to its structural similarity to known antiviral and neuroprotective agents.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(adamantan-2-yl)-N’-ethylguanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and specificity to these targets. The guanidine group can form hydrogen bonds and electrostatic interactions, further stabilizing the compound-target complex. This dual interaction mechanism can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in the adamantan-2-yl substitution, which distinguishes it from adamantan-1-yl derivatives (e.g., N-(adamantan-1-yl)-2-chloro-N-ethylacetamide in ). For example:
*Calculated based on adamantane (136.24 g/mol) + ethylguanidine (87.12 g/mol) + HCl (36.46 g/mol).
The guanidine group (pKa ~13) enhances water solubility in its protonated form compared to neutral acetamide derivatives. However, the bulky adamantane moiety may reduce solubility in polar solvents relative to simpler guanidines like diethylguanidine .
Physicochemical and Pharmacokinetic Properties
- Collision Cross Section (CCS) : While CCS data for the target compound is unavailable, ’s acetamide analogue (CCS 157.2 Ų) suggests adamantane derivatives occupy a larger molecular volume than linear alkylguanidines.
- Stability : Guanidine hydrochloride salts are generally hygroscopic but stable under ambient conditions. Adamantane’s rigidity may confer resistance to metabolic degradation compared to flexible alkyl chains .
Biological Activity
N-(adamantan-2-yl)-N'-ethylguanidine hydrochloride is a compound of growing interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant studies.
Chemical Structure and Properties
This compound has a molecular formula of and is characterized by the presence of an adamantane moiety, which is known for enhancing the bioavailability and efficacy of various drugs. The adamantane structure contributes to its ability to interact with biological targets, particularly in neurological contexts.
Research indicates that compounds similar to this compound may act as non-competitive antagonists of NMDA receptors. NMDA receptors are critical for synaptic plasticity and memory function but can lead to excitotoxicity when overactivated. By inhibiting these receptors, such compounds may offer neuroprotective effects in conditions like stroke and neurodegenerative diseases .
1. Neuroprotective Effects
Studies have shown that derivatives of guanidine compounds can protect against neuronal cell death induced by excitotoxicity. For instance, N,N'-disubstituted guanidines have been identified as effective in reducing the harmful effects associated with excessive glutamate release during ischemic events .
2. Antiviral Properties
The adamantane structure has been linked to antiviral activity, particularly against viruses such as Dengue. Compounds with similar structures have demonstrated significant inhibition of viral replication, suggesting that this compound may possess similar properties .
Case Study 1: Neuroprotection in Ischemia
A study explored the effects of a related guanidine derivative on neuronal survival during ischemic conditions. The results indicated that treatment with the compound significantly reduced neuronal death and improved functional outcomes in animal models, supporting its potential use in stroke therapy.
Case Study 2: Antiviral Activity Against Dengue Virus
Another investigation focused on the antiviral activity of adamantane derivatives. The study reported that these compounds inhibited Dengue virus replication effectively, with IC50 values indicating potent activity at low concentrations. This suggests that this compound could be further explored for antiviral applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
